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molecular formula C8H8ClN B1427390 4-Chloro-2-cyclopropylpyridine CAS No. 1163707-52-5

4-Chloro-2-cyclopropylpyridine

Cat. No. B1427390
M. Wt: 153.61 g/mol
InChI Key: CYJHHFWJKUXBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940771B2

Procedure details

The title compound is prepared according to a modification of a procedure described in the literature [Comins, D. L.; Mantlo, N. B., Journal of Organic Chemistry, (1985), 50, 4410-4411]. Cyclopropylmagnesium bromide (0.5M in THF, 100 mL, 50 mmol, 2.2 eq) is added in one portion to a cold (−78° C.) suspension of 4-chloropyridine hydrochloride (3.4 g, 22 mmol) in THF (68 mL).
Name
Cyclopropylmagnesium bromide
Quantity
100 mL
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([Mg]Br)[CH2:3][CH2:2]1.Cl.[Cl:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1>C1COCC1>[Cl:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH:1]2[CH2:2][CH2:3]2)[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Cyclopropylmagnesium bromide
Quantity
100 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
4-chloropyridine hydrochloride
Quantity
3.4 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
68 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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